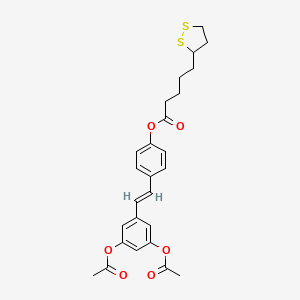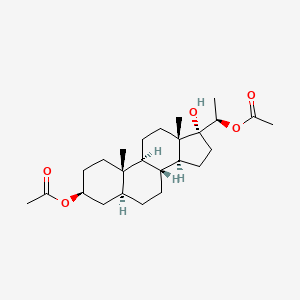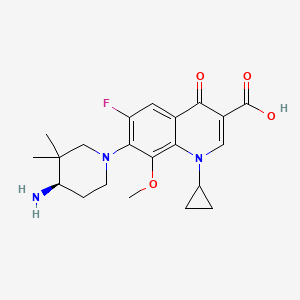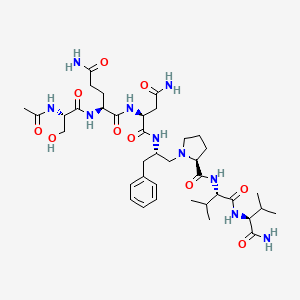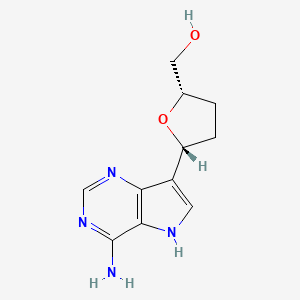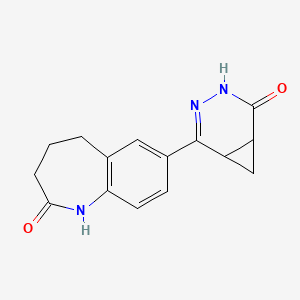
5-(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-7-yl)-3,4-diazabicyclo(4.1.0)hept-4-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-7-yl)-3,4-diazabicyclo(4.1.0)hept-4-en-2-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings. This particular compound features a benzazepine ring fused with a diazabicycloheptene structure, making it a unique and potentially significant molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-7-yl)-3,4-diazabicyclo(4.1.0)hept-4-en-2-one” typically involves multi-step organic reactions. The process may start with the preparation of the benzazepine ring, followed by the introduction of the diazabicycloheptene moiety. Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as its potential as a drug candidate for treating various diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “5-(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-7-yl)-3,4-diazabicyclo(4.1.0)hept-4-en-2-one” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Benzazepines: Compounds with a similar benzazepine ring structure.
Diazabicycloheptenes: Compounds with a similar diazabicycloheptene structure.
Uniqueness
The uniqueness of “5-(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-7-yl)-3,4-diazabicyclo(4.1.0)hept-4-en-2-one” lies in its combination of both benzazepine and diazabicycloheptene structures, which may confer distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
85123-69-9 |
|---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
7-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C15H15N3O2/c19-13-3-1-2-8-6-9(4-5-12(8)16-13)14-10-7-11(10)15(20)18-17-14/h4-6,10-11H,1-3,7H2,(H,16,19)(H,18,20) |
InChI Key |
CBWSTCQWNAULFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3=NNC(=O)C4C3C4)NC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


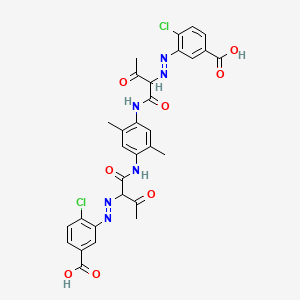
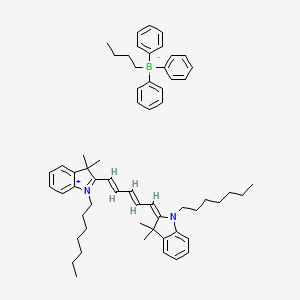



![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)

![14-oxa-10-thia-1,12-diazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-3(11),4(9),12,15,17,19-hexaen-2-one](/img/structure/B12784893.png)
